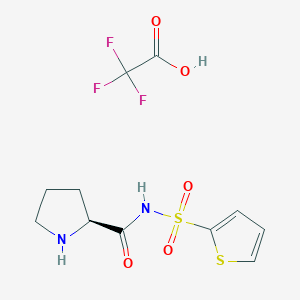
(S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the thiophen-2-ylsulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Amidation: The carboxamide group is introduced through reactions with amines or ammonia.
Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt, usually by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the sulfonyl group or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonyl group.
Protein Binding: Studies on its interaction with proteins and other biomolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylate
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride
Uniqueness
The presence of the trifluoroacetate group in (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate may impart unique properties such as increased stability, solubility, or bioavailability compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13F3N2O5S2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2S)-N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O3S2.C2HF3O2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8;3-2(4,5)1(6)7/h2,4,6-7,10H,1,3,5H2,(H,11,12);(H,6,7)/t7-;/m0./s1 |
Clave InChI |
DMDSDDZDXJQRJI-FJXQXJEOSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



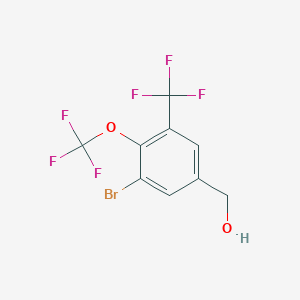

![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)

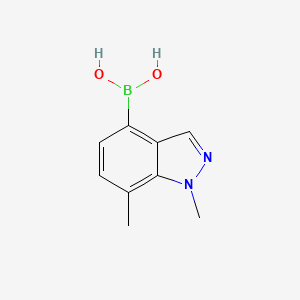
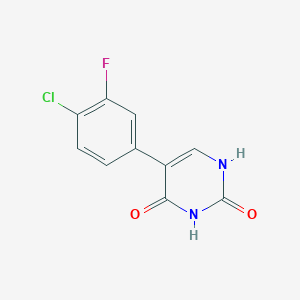
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)
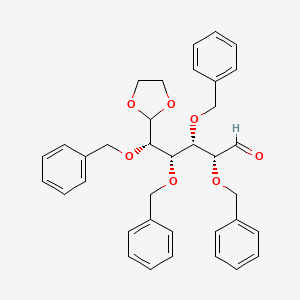
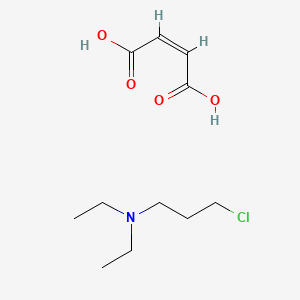

![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
